molecular formula C15H19F2N B13493043 3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane

3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane

Cat. No.: B13493043
M. Wt: 251.31 g/mol
InChI Key: SXSAQUUMNTVDJP-UHFFFAOYSA-N
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Description

3-Benzyl-9,9-difluoro-3-azabicyclo[331]nonane is a bicyclic compound characterized by its unique structure, which includes a nitrogen atom and two fluorine atoms

Preparation Methods

The synthesis of 3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the Michael reaction of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds, leading to the formation of substituted 3-azabicyclo[3.3.1]nonane derivatives . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of specific catalysts.

Chemical Reactions Analysis

3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions often yield aldehydes or ketones, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane involves its interaction with specific molecular targets and pathways. For instance, its oxidation reactions are catalyzed by nitroxyl radicals, which facilitate the conversion of alcohols to carbonyl compounds . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C15H19F2N

Molecular Weight

251.31 g/mol

IUPAC Name

3-benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane

InChI

InChI=1S/C15H19F2N/c16-15(17)13-7-4-8-14(15)11-18(10-13)9-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2

InChI Key

SXSAQUUMNTVDJP-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CC(C1)C2(F)F)CC3=CC=CC=C3

Origin of Product

United States

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